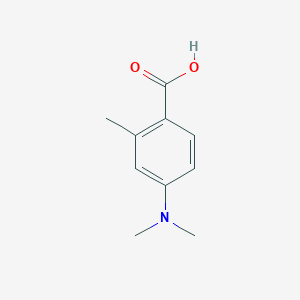
4-(Dimethylamino)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-methylbenzoic acid is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a dimethylamino group at the para position and a methyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylbenzoic acid can be achieved through several methods. One common method involves the nitration of 2-methylbenzoic acid to form 2-methyl-4-nitrobenzoic acid, followed by reduction to yield 4-amino-2-methylbenzoic acid. The final step involves the dimethylation of the amino group using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The dimethylation step is often carried out using automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the carboxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4-(Dimethylamino)-2-methylbenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(Dimethylamino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxyl group can form ionic bonds with positively charged sites on proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the dimethylamino group.
4-(Dimethylamino)benzoic acid: Similar structure but lacks the methyl group at the ortho position.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a carboxyl group.
Uniqueness
4-(Dimethylamino)-2-methylbenzoic acid is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its solubility, reactivity, and potential for forming specific interactions with biological targets .
Properties
IUPAC Name |
4-(dimethylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-8(11(2)3)4-5-9(7)10(12)13/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUVDYDVMXKDAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
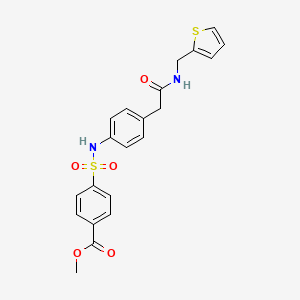
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2928452.png)
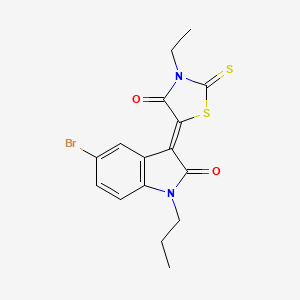
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
![2-[(3-BROMOPHENYL)AMINO]-N-ETHYLPYRIDINE-3-SULFONAMIDE](/img/structure/B2928455.png)

![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![7-(2-fluorophenyl)-4-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2928464.png)
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
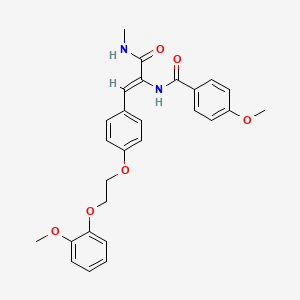
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)

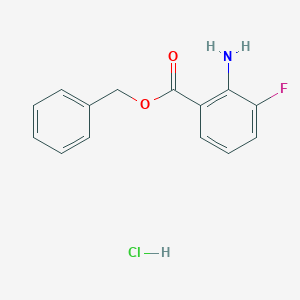
![3,13-diaza-9,19-diazoniapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene;dibromide](/img/structure/B2928474.png)
